molecular formula C15H9F2N5S B14943313 3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14943313
M. Wt: 329.3 g/mol
InChI Key: NGMYKQHSOQYBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-DIFLUOROBENZYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes both a triazole and a thiadiazole ring, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of 3-(3,5-DIFLUOROBENZYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through various methods. One efficient approach involves the reaction of substituted 4-amino 5-pyridine-3-yl-1,2,4-triazole-3-thiol with substituted chalcones in the presence of glacial acetic acid and ethanol . This method provides good yields and is relatively straightforward. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

3-(3,5-DIFLUOROBENZYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(3,5-DIFLUOROBENZYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis . These actions contribute to its antibacterial, antifungal, and anticancer effects.

Properties

Molecular Formula

C15H9F2N5S

Molecular Weight

329.3 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H9F2N5S/c16-11-4-9(5-12(17)7-11)6-13-19-20-15-22(13)21-14(23-15)10-2-1-3-18-8-10/h1-5,7-8H,6H2

InChI Key

NGMYKQHSOQYBFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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